molecular formula C13H11Cl2NOS B5764584 1-(3,6-dichloro-1-benzothiophene-2-carbonyl)pyrrolidine

1-(3,6-dichloro-1-benzothiophene-2-carbonyl)pyrrolidine

Cat. No.: B5764584
M. Wt: 300.2 g/mol
InChI Key: LESYLDIJOBKNAJ-UHFFFAOYSA-N
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Description

1-(3,6-Dichloro-1-benzothiophene-2-carbonyl)pyrrolidine is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzothiophene ring substituted with chlorine atoms at positions 3 and 6, and a pyrrolidine ring attached to the carbonyl group at position 2.

Preparation Methods

The synthesis of 1-(3,6-dichloro-1-benzothiophene-2-carbonyl)pyrrolidine typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-(3,6-Dichloro-1-benzothiophene-2-carbonyl)pyrrolidine undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,6-Dichloro-1-benzothiophene-2-carbonyl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3,6-dichloro-1-benzothiophene-2-carbonyl)pyrrolidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit mitochondrial branched-chain α-ketoacid dehydrogenase kinase (BCKDK), leading to increased activity of the BCKD complex and reduced levels of branched-chain amino acids in plasma . This inhibition occurs through allosteric binding, which induces conformational changes in the enzyme complex.

Comparison with Similar Compounds

1-(3,6-Dichloro-1-benzothiophene-2-carbonyl)pyrrolidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3,6-dichloro-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NOS/c14-8-3-4-9-10(7-8)18-12(11(9)15)13(17)16-5-1-2-6-16/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESYLDIJOBKNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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